molecular formula C28H16 B093301 Benzo[a]naphtho[8,1,2-cde]naphthacene CAS No. 192-70-1

Benzo[a]naphtho[8,1,2-cde]naphthacene

Cat. No.: B093301
CAS No.: 192-70-1
M. Wt: 352.4 g/mol
InChI Key: YEVOPXRNZORJGM-UHFFFAOYSA-N
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Description

Benzo[a]naphtho[8,1,2-cde]naphthacene is a polycyclic aromatic hydrocarbon with the molecular formula C28H16 and a molecular weight of 352.4266 This compound is characterized by its complex structure, which includes multiple fused aromatic rings

Preparation Methods

The synthesis of Benzo[a]naphtho[8,1,2-cde]naphthacene typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of naphthalene derivatives can be achieved through Friedel-Crafts alkylation or acylation reactions, followed by dehydrogenation steps to form the final polycyclic structure . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

Benzo[a]naphtho[8,1,2-cde]naphthacene undergoes various chemical reactions, including:

Scientific Research Applications

Benzo[a]naphtho[8,1,2-cde]naphthacene has several scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons and their interactions with various reagents.

    Biology: Research on this compound includes its potential effects on biological systems, such as its interaction with DNA and proteins.

    Medicine: Studies are conducted to explore its potential as a therapeutic agent or its role in the development of certain diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of Benzo[a]naphtho[8,1,2-cde]naphthacene involves its interaction with molecular targets such as enzymes and receptors. Its polycyclic structure allows it to intercalate into DNA, potentially causing mutations or other genetic alterations. Additionally, it can interact with proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Benzo[a]naphtho[8,1,2-cde]naphthacene can be compared with other polycyclic aromatic hydrocarbons, such as:

This compound stands out due to its unique structure and the resulting chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

heptacyclo[14.10.2.03,12.05,10.013,27.020,28.021,26]octacosa-1,3,5,7,9,11,13(27),14,16(28),17,19,21,23,25-tetradecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H16/c1-2-7-19-15-25-20(14-18(19)6-1)16-26-22-10-4-3-9-21(22)23-11-5-8-17-12-13-24(25)28(26)27(17)23/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEVOPXRNZORJGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C4=C5C(=CC3=CC2=C1)C6=CC=CC=C6C7=CC=CC(=C75)C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80172754
Record name Benzo(a)naphtho(8,1,2-cde)naphthacene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192-70-1
Record name Benzo[a]naphtho[8,1,2-cde]naphthacene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo(e)naphtho(2,3-a)pyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000192701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo[e]naphtho[2,3-a]pyrene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87527
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzo(a)naphtho(8,1,2-cde)naphthacene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZO(E)NAPHTHO(2,3-A)PYRENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8OBM0T9U5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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